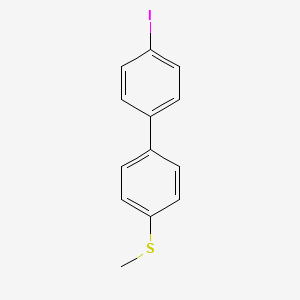
4-Iodo-4'-(methylsulfanyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-4’-(methylsulfanyl)-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family This compound features an iodine atom and a methylsulfanyl group attached to the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-4’-(methylsulfanyl)-1,1’-biphenyl typically involves the iodination of 4’-(methylsulfanyl)-1,1’-biphenyl. This can be achieved through electrophilic aromatic substitution using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like potassium carbonate.
Major Products:
Oxidation: 4-Iodo-4’-(methylsulfinyl)-1,1’-biphenyl, 4-Iodo-4’-(methylsulfonyl)-1,1’-biphenyl.
Reduction: 4-Hydro-4’-(methylsulfanyl)-1,1’-biphenyl.
Substitution: 4-Substituted-4’-(methylsulfanyl)-1,1’-biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: 4-Iodo-4’-(methylsulfanyl)-1,1’-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound can be used to study the effects of halogenated biphenyls on biological systems. It may also be used in the development of new pharmaceuticals.
Medicine: Potential applications in medicine include the development of new drugs that target specific pathways or receptors. The iodine atom can be used for radiolabeling, making it useful in diagnostic imaging.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as liquid crystals and polymers. It may also find applications in the development of new catalysts.
Mécanisme D'action
The mechanism of action of 4-Iodo-4’-(methylsulfanyl)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their function. The iodine atom can participate in halogen bonding, which can influence molecular recognition and binding. The methylsulfanyl group can undergo oxidation, affecting the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
- 4-Iodo-4’-(methylsulfinyl)-1,1’-biphenyl
- 4-Iodo-4’-(methylsulfonyl)-1,1’-biphenyl
- 4-Bromo-4’-(methylsulfanyl)-1,1’-biphenyl
- 4-Chloro-4’-(methylsulfanyl)-1,1’-biphenyl
Comparison: 4-Iodo-4’-(methylsulfanyl)-1,1’-biphenyl is unique due to the presence of both an iodine atom and a methylsulfanyl group. The iodine atom provides opportunities for radiolabeling and halogen bonding, while the methylsulfanyl group can undergo various chemical transformations. Compared to its bromine and chlorine analogs, the iodine derivative is more reactive in substitution reactions due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond.
Propriétés
Numéro CAS |
797810-18-5 |
|---|---|
Formule moléculaire |
C13H11IS |
Poids moléculaire |
326.20 g/mol |
Nom IUPAC |
1-iodo-4-(4-methylsulfanylphenyl)benzene |
InChI |
InChI=1S/C13H11IS/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 |
Clé InChI |
PSBYXJWEKKQDSN-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


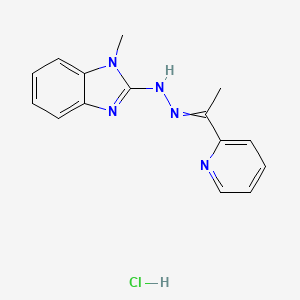
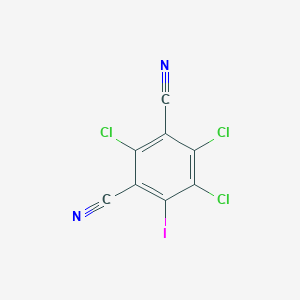
![6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12514825.png)
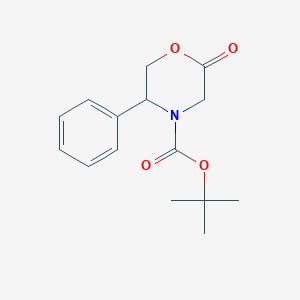

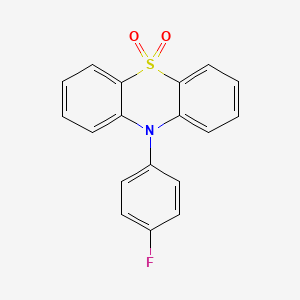

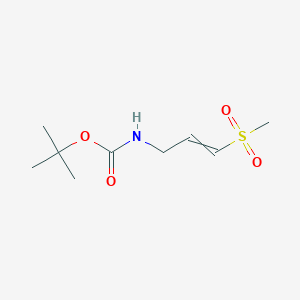
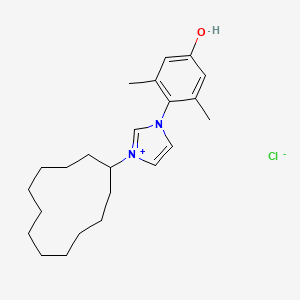

![2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12514868.png)
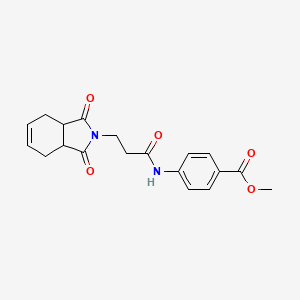
![4,4'-{5-[(Oxan-2-yl)oxy]pentane-2,2-diyl}diphenol](/img/structure/B12514878.png)

